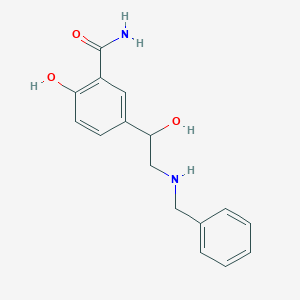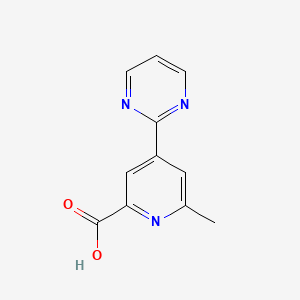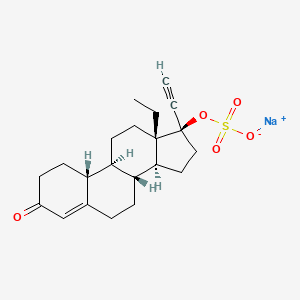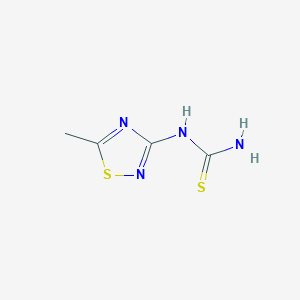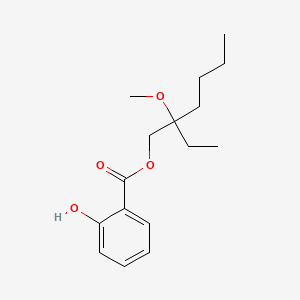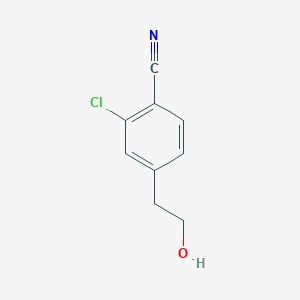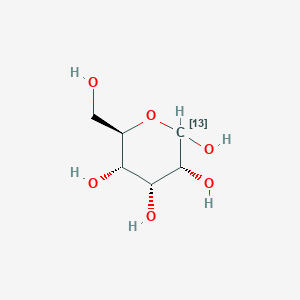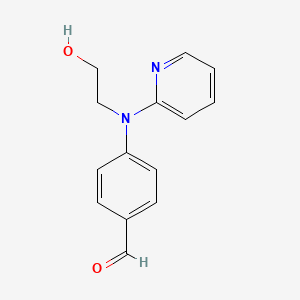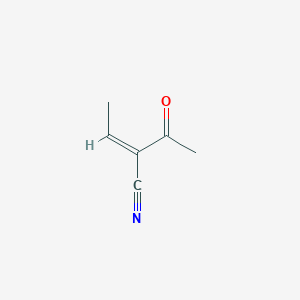
Hydroxy Tyrosol 4-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Tyrosol 4-Sulfate Sodium Salt is a research compound with the molecular formula C₈H₉NaO₆S and a molecular weight of 256.21. It is a metabolite of Hydroxy Tyrosol, a naturally occurring phenolic compound found in olives. This compound is known for its potent antioxidant properties and is widely used in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy Tyrosol 4-Sulfate Sodium Salt can be synthesized through the hydroxylation of tyrosol. A biomimetic approach involves using an EDTA-Fe²⁺ coordination complex to simulate tyrosine hydroxylase. Hydrogen peroxide (H₂O₂) and ascorbic acid are used as oxygen and hydrogen donors, respectively . This method provides an efficient route to produce high amounts of Hydroxy Tyrosol .
Industrial Production Methods
the compound can be produced in controlled laboratory settings using the synthetic routes mentioned above .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Tyrosol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, Hydroxy Tyrosol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy Tyrosol.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Hydroxy Tyrosol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry and for studying phenolic compounds.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, neurological disorders, and diabetes.
Industry: Utilized in the food and beverage industry for its antioxidant properties.
Mécanisme D'action
Hydroxy Tyrosol 4-Sulfate Sodium Salt exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxy Tyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: A phenolic compound with similar antioxidant effects but less potent than Hydroxy Tyrosol.
Oleuropein: A phenolic compound found in olives, known for its health benefits.
Uniqueness
Hydroxy Tyrosol 4-Sulfate Sodium Salt is unique due to its sulfate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research applications where solubility is a critical factor .
Propriétés
Formule moléculaire |
C8H9NaO6S |
|---|---|
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
sodium;[2-hydroxy-4-(2-hydroxyethyl)phenyl] sulfate |
InChI |
InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
IITBSVUPUFDGFR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1CCO)O)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


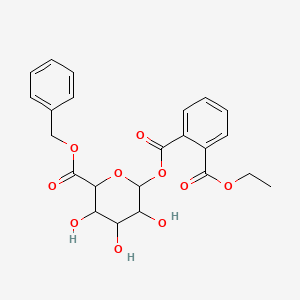
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)


